Cas no 886499-04-3 (3-Fluoro-4-(trifluoromethoxy)benzyl bromide)

3-Fluoro-4-(trifluoromethoxy)benzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-(trifluoromethoxy)benzyl bromide
- 4-(bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene
- JRD-1736
- DTXSID80590636
- 886499-04-3
- JS-4407
- FT-0708889
- AKOS015853288
- MFCD06660205
- 3-fluoro-4-trifluoromethoxy benzyl bromide
- SCHEMBL4533966
- DB-021873
-
- MDL: MFCD06660205
- Inchi: InChI=1S/C8H5BrF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
- InChI Key: MOWRYCSMYVKVNK-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1CBr)F)OC(F)(F)F
Computed Properties
- Exact Mass: 271.94600
- Monoisotopic Mass: 271.94599g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- Tautomer Count: nothing
- XLogP3: 3.8
- Surface Charge: 0
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 206.9±35.0 °C at 760 mmHg
- Flash Point: 97.3±10.2 °C
- Refractive Index: 1.4680
- PSA: 9.23000
- LogP: 3.61920
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
3-Fluoro-4-(trifluoromethoxy)benzyl bromide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:8
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- PackingGroup:III
- Packing Group:III
3-Fluoro-4-(trifluoromethoxy)benzyl bromide Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Fluoro-4-(trifluoromethoxy)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC302551-5g |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide |
886499-04-3 | 5g |
£309.00 | 2025-02-21 | ||
abcr | AB205587-5 g |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide |
886499-04-3 | 5g |
€590.00 | 2022-09-01 | ||
A2B Chem LLC | AB64950-1g |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide |
886499-04-3 | 95% | 1g |
$178.00 | 2023-12-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396733-10g |
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene |
886499-04-3 | 98% | 10g |
¥7297.00 | 2024-04-26 | |
abcr | AB205587-1g |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide; . |
886499-04-3 | 1g |
€182.40 | 2024-04-16 | ||
abcr | AB205587-5g |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide; . |
886499-04-3 | 5g |
€590.00 | 2024-04-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396733-5g |
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene |
886499-04-3 | 98% | 5g |
¥3521.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396733-1g |
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene |
886499-04-3 | 98% | 1g |
¥979.00 | 2024-04-26 | |
Ambeed | A200591-10g |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide |
886499-04-3 | 95+% | 10g |
$679.0 | 2024-04-16 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26275-250mg |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide, 97% |
886499-04-3 | 97% | 250mg |
¥2773.00 | 2023-02-25 |
3-Fluoro-4-(trifluoromethoxy)benzyl bromide Related Literature
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
Additional information on 3-Fluoro-4-(trifluoromethoxy)benzyl bromide
3-Fluoro-4-(trifluoromethoxy)benzyl bromide (CAS No. 886499-04-3): A Comprehensive Overview
3-Fluoro-4-(trifluoromethoxy)benzyl bromide (CAS No. 886499-04-3) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and material science. This halogenated aromatic compound is characterized by its unique chemical structure, which includes a fluorine atom, a trifluoromethoxy group, and a bromine atom attached to a benzyl moiety. The combination of these functional groups endows the compound with a range of valuable properties, making it an essential reagent in various synthetic processes.
The chemical structure of 3-fluoro-4-(trifluoromethoxy)benzyl bromide is represented by the formula C9H6BrF4O. The presence of the trifluoromethoxy group (CF3O-) and the bromine atom (Br) imparts significant electronic and steric effects, influencing the compound's reactivity and stability. These properties make it particularly useful in the synthesis of complex organic molecules, where precise control over functional group transformations is crucial.
In the realm of pharmaceutical research, 3-fluoro-4-(trifluoromethoxy)benzyl bromide has gained attention due to its potential as an intermediate in the synthesis of bioactive compounds. The trifluoromethoxy group is known for its ability to modulate the biological activity of molecules by altering their lipophilicity and metabolic stability. This makes it an attractive moiety for drug design, particularly in the development of central nervous system (CNS) drugs and anticancer agents.
Recent studies have highlighted the role of 3-fluoro-4-(trifluoromethoxy)benzyl bromide in the synthesis of novel antidepressants and antipsychotics. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of serotonin reuptake inhibitors (SRIs). The resulting compounds exhibited improved pharmacokinetic profiles and enhanced efficacy compared to existing drugs in their class.
In addition to its applications in pharmaceuticals, 3-fluoro-4-(trifluoromethoxy)benzyl bromide has found utility in material science. The unique electronic properties of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings with enhanced thermal stability and mechanical strength. A recent study published in Advanced Materials demonstrated the use of this compound as a monomer in the synthesis of high-performance polymers with superior thermal resistance and chemical inertness.
The synthetic methods for preparing 3-fluoro-4-(trifluoromethoxy)benzyl bromide have been extensively studied and optimized over the years. One common approach involves the reaction of 3-fluoro-4-trifluoromethoxybenzaldehyde with bromine or hydrobromic acid under controlled conditions. This method yields high purity products with good yields, making it suitable for large-scale production. Another notable synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, which offer improved selectivity and milder reaction conditions.
The safety and handling of 3-fluoro-4-(trifluoromethoxy)benzyl bromide are important considerations for researchers working with this compound. As with many halogenated aromatic compounds, it is recommended to handle this material under well-ventilated conditions and to use appropriate personal protective equipment (PPE). Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, 3-fluoro-4-(trifluoromethoxy)benzyl bromide (CAS No. 886499-04-3) is a valuable reagent with diverse applications in organic synthesis, pharmaceutical research, and material science. Its unique chemical structure and properties make it an essential tool for researchers aiming to develop novel compounds with enhanced biological activity or advanced materials with superior performance characteristics. Ongoing research continues to uncover new applications for this versatile compound, further solidifying its importance in various scientific disciplines.
886499-04-3 (3-Fluoro-4-(trifluoromethoxy)benzyl bromide) Related Products
- 2107870-22-2(1'-methyl-5,6-dihydro-4H-spirofuro2,3-cpyridine-7,3'-pyrrolidine)
- 810688-83-6(2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl 2-(methylthio)-3-pyridinecarboxylate)
- 2762493-66-1(INDEX NAME NOT YET ASSIGNED)
- 2097943-65-0(2-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one)
- 886899-36-1((2E)-3-phenyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}prop-2-enamide)
- 2243513-90-6((4-Tert-butylphenyl)-(4-chlorophenyl)methanamine;hydrochloride)
- 1514133-25-5(1-(2-cyclopropyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 2063199-54-0(N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide)
- 320424-61-1(N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine)
- 2680692-88-8(4,6-Dimethyl-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)
